

# Physical and chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate*

**Cat. No.:** B069986

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## An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**. This fluorinated pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the trifluoromethyl group.

## Core Compound Identification

Identifier	Value
Compound Name	Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS Number	187035-81-0 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	220.15 g/mol <a href="#">[1]</a>
Synonyms	5-Pyrimidinecarboxylic acid, 4-(trifluoromethyl)-, ethyl ester; methyl 4-(trifluoromethyl)pyrimidine-5-carboxylate <a href="#">[1]</a>

## Physicochemical Properties

The following table summarizes the known physical and chemical properties of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**. Where experimental data for the primary compound is limited, data for closely related isomers and analogs are provided for comparative purposes.

Table 1: Physical and Chemical Properties

Property	Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0)	Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4)	Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6)
Boiling Point	53-55 °C @ 0.1 Torr (Predicted) <a href="#">[1]</a>	230.647 °C @ 760 mmHg	Not Available
Density	1.344 ± 0.06 g/cm³ (Predicted) <a href="#">[1]</a>	1.449 g/cm³	Not Available
pKa	-2.77 ± 0.16 (Predicted) <a href="#">[1]</a>	Not Available	Not Available
Melting Point	Not Available	36-37 °C	Not Available
Flash Point	Not Available	93.292 °C	Not Available
Refractive Index	Not Available	1.466	Not Available
Vapor Pressure	Not Available	0.065 mmHg @ 25°C	Not Available

## Chemical Synthesis

The synthesis of trifluoromethyl-substituted pyrimidines often involves the cyclocondensation of a trifluoromethyl-containing building block. A common and versatile method is the Biginelli reaction or a similar multi-step synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate.

## Representative Experimental Protocol: Biginelli-type Synthesis

This protocol describes a general method for the synthesis of a tetrahydropyrimidine, which can be a precursor to the target compound through subsequent oxidation/aromatization. This specific example details the synthesis of a related compound, rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate, and is representative of the general approach.[\[3\]](#)

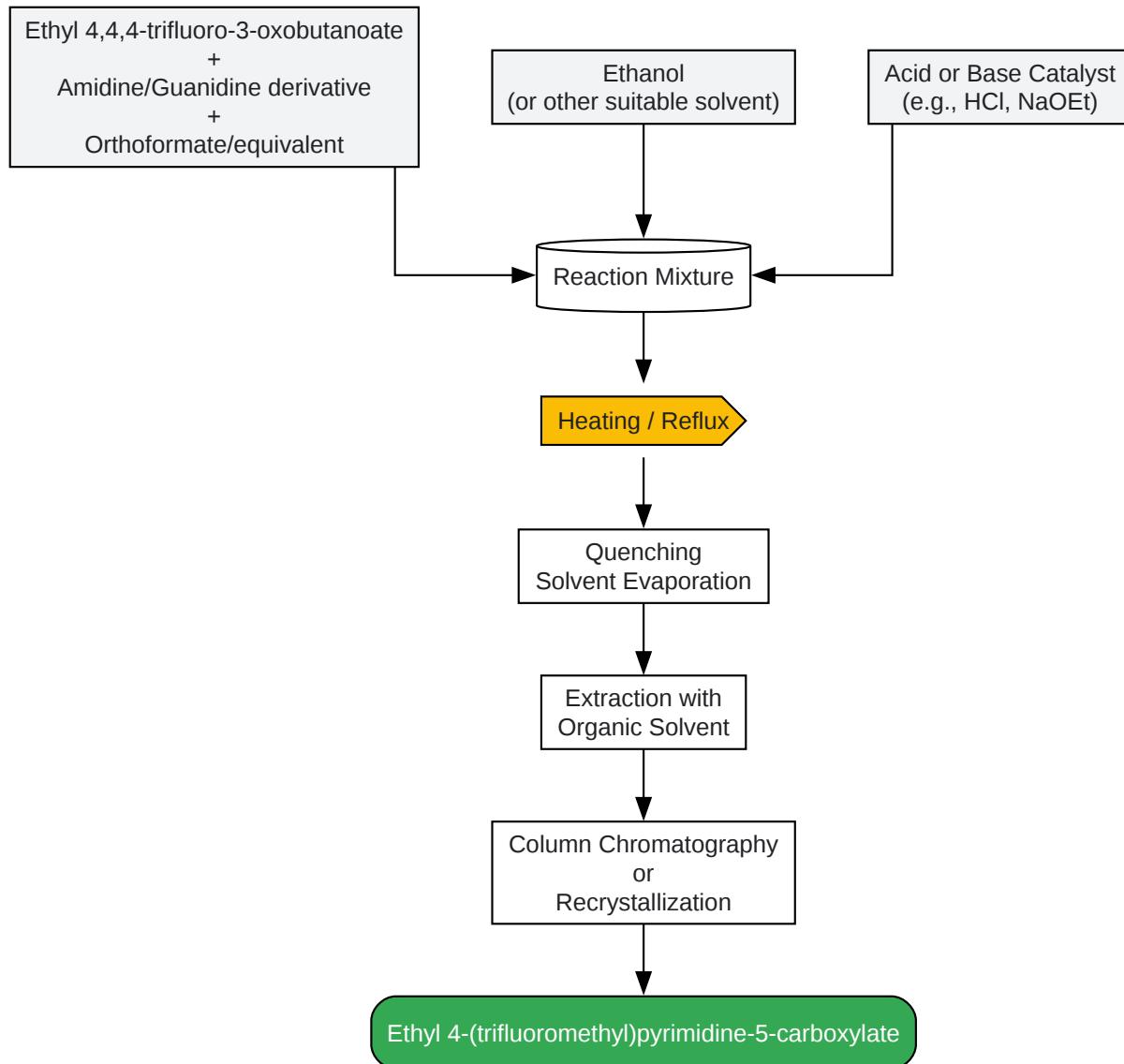
Materials:

- 2-Hydroxybenzaldehyde (0.61 g, 5 mmol)
- Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.11 g, 6 mmol)[3]
- Urea (0.45 g, 7.5 mmol)[3]
- Sulfamic acid (catalyst, 0.15 g)[3]
- Ethanol (5 ml)[3]
- 50% Aqueous ethanol

**Procedure:**

- A stirred solution of 2-hydroxybenzaldehyde, ethyl 4,4,4-trifluoro-3-oxobutanoate, and urea in ethanol is prepared in a round-bottom flask.[3]
- Sulfamic acid is added as a catalyst.[3]
- The mixture is heated under reflux for 3 hours.[3]
- The solvent is evaporated in vacuo.[3]
- The residue is washed with water.[3]
- The crude product is recrystallized from 50% aqueous ethanol to yield the final product.[3]

To obtain **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**, a similar condensation could be performed with an appropriate amidine or guanidine equivalent, followed by an oxidation step to form the aromatic pyrimidine ring.

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A generalized workflow for the synthesis of **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate**.

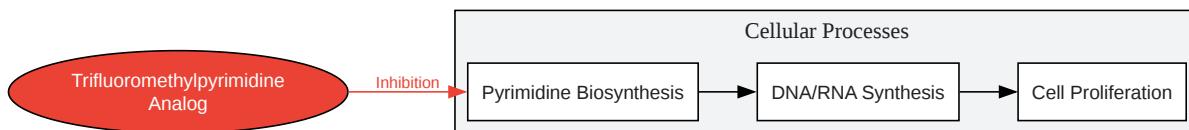
## Biological and Pharmaceutical Context

While specific signaling pathways for **Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate** are not extensively documented in publicly available literature, the broader class of trifluoromethyl-pyrimidine derivatives is of significant interest in drug discovery and agrochemicals.

The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and cell permeability of molecules. Pyrimidine scaffolds are prevalent in a wide range of biologically active compounds. The combination of these two moieties makes trifluoromethyl-pyrimidines attractive for development as:

- **Enzyme Inhibitors:** Derivatives of 5-(trifluoromethyl)pyrimidine have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]
- **Anticancer Agents:** Novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[5]
- **Antiviral and Antifungal Agents:** Trifluoromethyl pyrimidine derivatives have shown promising antiviral and antifungal activities.[6]
- **Agrochemicals:** These compounds are used in the formulation of herbicides and fungicides, offering effective pest control solutions.[7]

The general mechanism of action for many pyrimidine-based antimetabolites involves the inhibition of enzymes crucial for nucleotide biosynthesis, thereby disrupting DNA and RNA synthesis. For instance, some herbicides act by disrupting pyrimidine biosynthesis in plants.



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A simplified diagram illustrating a potential mechanism of action for pyrimidine analogs.

## Conclusion

**Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate** is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. While detailed experimental and biological data for this specific molecule are emerging, the established importance of the trifluoromethyl-pyrimidine scaffold suggests that it is a compound of high interest for further research and development. The synthetic routes are accessible, and the potential for biological activity is substantial, making it a valuable tool for medicinal and agricultural chemists.

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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b069986#physical-and-chemical-properties-of-ethyl-4-trifluoromethyl-pyrimidine-5-carboxylate>]

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